6-(Benzyloxy)quinolin-5-amine
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Overview
Description
6-(Benzyloxy)quinolin-5-amine is a heterocyclic aromatic compound that features a quinoline core substituted with a benzyloxy group at the 6-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)quinolin-5-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyloxy precursor reacts with the quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)quinolin-5-amine can undergo various chemical reactions, including:
Substitution: The benzyloxy and amine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride and electrophilic substitution with halogenating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-(Benzyloxy)quinolin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)quinolin-5-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the benzyloxy and amine groups.
6-Methoxyquinoline: Similar structure but with a methoxy group instead of a benzyloxy group.
5-Aminoquinoline: Similar structure but without the benzyloxy group.
Uniqueness
6-(Benzyloxy)quinolin-5-amine is unique due to the presence of both the benzyloxy and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-phenylmethoxyquinolin-5-amine |
InChI |
InChI=1S/C16H14N2O/c17-16-13-7-4-10-18-14(13)8-9-15(16)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |
InChI Key |
XWEQKGZJYUPMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)N=CC=C3)N |
Origin of Product |
United States |
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